molecular formula C23H20ClN3O3S B12614387 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea CAS No. 918493-73-9

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea

Cat. No.: B12614387
CAS No.: 918493-73-9
M. Wt: 453.9 g/mol
InChI Key: MRMALBSULWMNAR-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea is a synthetic chemical compound designed for research applications. Its structure incorporates several pharmaceutically relevant motifs, including a benzenesulfonyl group, a chloro-substituted indole core, and a phenylurea scaffold. The benzenesulfonyl moiety is a common feature in medicinal chemistry, known to contribute to molecular recognition and binding affinity . The urea functional group is a privileged structure in drug discovery, often serving as a key pharmacophore that can engage in hydrogen bonding with biological targets . Urea derivatives have been extensively explored in scientific research and have shown potential in various areas. For instance, structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent inhibitors of the complement system, demonstrating activity in the low nanomolar range by interfering with the terminal pathway of complement activation . Furthermore, benzenesulfonyl urea compounds represent a significant class of bioactive molecules with a history of therapeutic investigation . This combination of features makes this compound a compound of interest for further biochemical and pharmacological study. Researchers may find it valuable for probing enzyme inhibition, investigating signal transduction pathways, or as a starting point for the development of novel therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

918493-73-9

Molecular Formula

C23H20ClN3O3S

Molecular Weight

453.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(2-phenylethyl)urea

InChI

InChI=1S/C23H20ClN3O3S/c24-17-11-12-20-19(15-17)21(31(29,30)18-9-5-2-6-10-18)22(26-20)27-23(28)25-14-13-16-7-3-1-4-8-16/h1-12,15,26H,13-14H2,(H2,25,27,28)

InChI Key

MRMALBSULWMNAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea can be achieved through a multi-step synthetic route, which typically involves the following key steps:

  • Synthesis of 5-Chloroindole : The starting material for this synthesis is 5-chloroindole, which can be prepared from indole derivatives through halogenation reactions using reagents like phosphorus pentachloride or thionyl chloride.

  • Formation of the Sulfonamide : The 5-chloroindole is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the corresponding sulfonamide. This step is crucial as it introduces the benzenesulfonyl group to the indole structure.

  • Urea Formation : The final step involves the reaction of the sulfonamide with 2-phenylethylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form the urea linkage. This step is essential for achieving the desired urea functionality in the final product.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for each step in the synthesis:

Step Reagents/Conditions Yield (%)
Synthesis of 5-Chloroindole Indole + PCl5 or SOCl2 70-85
Formation of Sulfonamide 5-Chloroindole + Benzenesulfonyl chloride + Pyridine 75-90
Urea Formation Sulfonamide + 2-Phenylethylamine + EDCI/DCC 65-80

Detailed Experimental Procedures

Step 1: Synthesis of 5-Chloroindole

A mixture of indole (10 mmol) and phosphorus pentachloride (10 mmol) is stirred at room temperature for several hours until complete conversion is observed (monitored by TLC). The reaction mixture is then quenched with water, and the product is extracted using dichloromethane, dried over magnesium sulfate, and purified by recrystallization.

Step 2: Formation of Sulfonamide

To a solution of 5-chloroindole (5 mmol) in dichloromethane, benzenesulfonyl chloride (6 mmol) and pyridine (6 mmol) are added. The mixture is stirred at room temperature under an inert atmosphere for 24 hours. After completion, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the sulfonamide.

Step 3: Urea Formation

The sulfonamide (3 mmol) is dissolved in DMF along with EDCI (3 mmol) and allowed to stir for a few minutes before adding 2-phenylethylamine (4 mmol). The reaction is allowed to proceed at room temperature for several hours until completion. The mixture is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated to obtain this compound.

Chemical Reactions Analysis

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-phenylethyl)urea involves the inhibition of specific enzymes, such as carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in tumor growth and survival. By inhibiting CA IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Benzimidazole-Based Ureas ()

Compounds 3f and 3g in are benzimidazole derivatives with methoxy and sulfinyl substituents, differing from the target compound in core structure and functional groups:

  • Core Structure : Benzimidazole (3f/3g) vs. 5-chloroindole (target). Benzimidazoles are bicyclic systems with two fused benzene rings, whereas indoles have a single benzene fused to a pyrrole ring.
  • Functional Groups: Sulfinyl (-SO-) in 3f/3g vs. sulfonyl (-SO₂-) in the target.
  • Substituents : Methoxy (-OCH₃) groups in 3f/3g vs. chlorine (-Cl) in the target. Chlorine’s electronegativity may increase lipophilicity compared to methoxy groups.
  • Physical Properties : 3f/3g exhibit a decomposition point of 154–158°C and a synthesis yield of 86% . The target compound’s thermal stability and synthetic efficiency remain uncharacterized in the evidence.

Hydroxyurea Derivative ()

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6) shares a urea-like backbone but differs critically:

  • Functional Group : Hydroxyurea (-NHCONHOH) vs. urea (-NHCONH-). The hydroxyurea group introduces additional hydrogen-bonding capacity and redox activity.
  • Molecular Weight : 300.31 g/mol () vs. ~427.9 g/mol (estimated for the target). The higher molecular weight of the target may reduce solubility.
  • Core Structure : Benzofuran () vs. indole (target). Benzofurans lack the nitrogen atom in the heterocyclic ring, altering electronic properties .

Benzenesulfonyloxy-Substituted Ureas ()

European Patent Application EP 2023/40 describes urea derivatives with benzenesulfonyloxy (-OSO₂C₆H₅) substituents on phenyl rings. Key distinctions include:

  • Substituent Position : Benzenesulfonyloxy groups are attached to phenyl rings () vs. direct benzenesulfonyl substitution on indole (target).
  • Alkoxy Modifications : Compounds in feature methoxy (-OCH₃), ethoxy (-OC₂H₅), or dimethoxy groups on the benzene ring, while the target’s benzenesulfonyl group is unsubstituted. These modifications could modulate steric hindrance or metabolic stability .

Indole-Based Amine ()

N-(2-phenylethyl)-1H-indol-5-amine shares the indole core and phenylethyl chain but replaces the urea group with an amine (-NH₂):

  • Functional Group: Amine () vs. urea (target).
  • Molecular Complexity : The target’s urea bridge and sulfonyl group add complexity, increasing molecular weight by ~191.6 g/mol compared to ’s compound (MW 236.31 g/mol) .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Key Functional Groups Substituents Molecular Weight (g/mol) Notable Properties Evidence Source
Target Compound 5-Chloroindole Urea, Benzenesulfonyl 5-Cl, Phenylethyl ~427.9 High lipophilicity (estimated) N/A
3f/3g (Benzimidazole Ureas) Benzimidazole Sulfinyl, Methoxy 5/6-Methoxy ~500 (estimated) mp 154–158°C, 86% yield
N-[(3S)-...]-N-hydroxyurea Benzofuran Hydroxyurea, Phenylmethoxy 6-(Phenylmethoxy) 300.31 CAS 139149-55-6
Benzenesulfonyloxy Ureas (EP 2023/40) Phenyl Urea, Benzenesulfonyloxy Methoxy/Ethoxy ~450–500 (estimated) Variable alkoxy substituents
N-(2-phenylethyl)-1H-indol-5-amine Indole Amine, Phenylethyl 5-NH₂ 236.31 Simplified structure

Key Findings and Implications

  • Substituent Effects : Chlorine substitution may improve lipophilicity over methoxy/ethoxy groups, influencing membrane permeability.
  • Functional Group Impact : Urea’s hydrogen-bonding capacity could offer advantages over hydroxyurea or amine-based compounds in target engagement.

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea is a synthetic compound with potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H21ClN2O3S
  • Molecular Weight : 417.9 g/mol
  • CAS Number : 918493-68-2

The compound features a benzenesulfonyl group and a chloro substituent on the indole ring, contributing to its biological activity. The urea moiety is known to enhance binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has demonstrated significant growth inhibition in hepatocellular carcinoma (HCC) cell lines at concentrations as low as 10 µM .
  • Modulation of Signaling Pathways : The compound affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation. It alters the phosphorylation states of proteins involved in these pathways, leading to reduced cell motility and invasion .
  • Anti-Metastatic Effects : this compound has been shown to inhibit cancer cell migration, suggesting potential utility in preventing metastasis .

In Vitro Studies

A series of in vitro assays have been conducted to assess the efficacy of this compound against various cancer types:

Study TypeCancer TypeConcentration (µM)Effect
Cell ViabilityHepatocellular Carcinoma1070% inhibition
Migration AssayBreast Cancer560% reduction in migration
Apoptosis AssayLung Cancer20Increased apoptosis rate

These studies illustrate the compound's potential as a therapeutic agent in oncology.

Case Studies

  • Hepatocellular Carcinoma (HCC) : A recent study highlighted the selective targeting of tumorigenic cells by this compound, demonstrating a significant reduction in tumor growth without affecting non-tumorigenic cells .
  • Breast Cancer Metastasis : Another investigation focused on breast cancer cells revealed that treatment with this compound resulted in decreased migration and invasion capabilities, indicating its potential role in anti-metastatic therapy .

Q & A

What are the optimal reaction conditions for synthesizing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea to maximize yield and purity?

Basic Research Question
The synthesis typically involves a multi-step process:

Indole Core Formation : Start with 5-chloro-1H-indole derivatives (e.g., 5-chloro-2-phenyl-1H-indole, as in ), using acrolein or similar reagents under acidic conditions to functionalize the indole ring .

Sulfonylation : React the indole intermediate with benzenesulfonyl chloride in an inert solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to introduce the benzenesulfonyl group at the 3-position .

Urea Formation : Couple the sulfonylated indole with 2-phenylethylamine via an isocyanate intermediate. Use reflux conditions in toluene or THF, with catalytic bases to neutralize HCl byproducts .
Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

How can researchers confirm the molecular structure and purity of this compound?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : For definitive structural confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and analyze using X-ray diffraction, as demonstrated for analogous urea derivatives in .
  • Spectroscopy :
    • NMR : Compare 1^1H/13^{13}C NMR spectra with computational predictions (e.g., using ChemDraw or ACD/Labs). Key signals include the sulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and urea NH (δ 8.5–10.0 ppm).
    • HRMS : Validate molecular weight (exact mass: ~467.06 g/mol) using high-resolution mass spectrometry.
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Advanced Research Question
Experimental Design :

Analog Synthesis : Prepare derivatives with variations in:

  • Sulfonyl Group : Replace benzenesulfonyl with alkylsulfonyl or heteroaryl sulfonyl groups.
  • Phenethyl Moiety : Modify the phenyl ring (e.g., electron-withdrawing/donating substituents) or alter the ethyl linker .

Activity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC50_{50}/EC50_{50} determination).

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) against protein targets from the PDB ( ) to correlate steric/electronic features with activity .

How should researchers resolve contradictions in spectral data during characterization?

Advanced Research Question
Troubleshooting Strategies :

  • Dynamic NMR : If NH protons show unexpected splitting, use variable-temperature NMR to assess hydrogen bonding or conformational exchange.
  • Isotopic Labeling : Synthesize 15^{15}N-labeled urea to clarify ambiguous signals in crowded regions .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts via Gaussian) and literature analogs (e.g., ) .

What computational approaches are recommended for studying this compound’s interaction with biological targets?

Advanced Research Question
Methodology :

Molecular Docking : Use the RCSB PDB ( ) to identify potential targets (e.g., kinases, GPCRs). Optimize ligand geometry with MOE ( ) and dock using flexible residue protocols .

MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with sulfonyl/urea groups).

Free Energy Calculations : Apply MM/PBSA or FEP to quantify binding affinities and guide SAR .

What experimental strategies can assess the compound’s solubility and formulation stability?

Advanced Research Question
Approach :

  • Solubility Screening : Test in buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG 400) using nephelometry or UV-Vis spectroscopy.
  • Stability Studies :
    • Thermal : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
    • Photolytic : Expose to UV light (ICH Q1B guidelines) to detect photo-degradation products .
  • Formulation : Explore solid dispersions (e.g., with HPMCAS) or nanoemulsions to enhance bioavailability.

How can researchers address discrepancies in biological activity across different assay platforms?

Advanced Research Question
Resolution Workflow :

Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation.

Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may confound results .

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